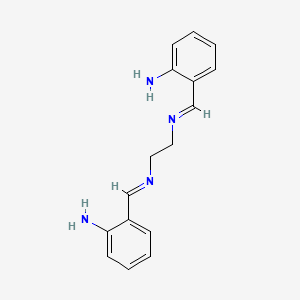

N,N'-Bis(2-aminobenzal)ethylenediamine

Description

N,N'-Bis(2-aminobenzal)ethylenediamine (CAS: 4408-47-3) is a Schiff base compound synthesized via the condensation of ethylenediamine with 2-aminobenzaldehyde. Its molecular formula is C₁₆H₁₈N₄, and it exists as a white to pale-yellow crystalline solid with a molecular weight of 266.35 g/mol . This compound is primarily used in laboratory research, with applications in coordination chemistry due to its ability to chelate metal ions.

Properties

IUPAC Name |

2-[2-[(2-aminophenyl)methylideneamino]ethyliminomethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFWHZGMOGXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424069 | |

| Record name | 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4408-47-3 | |

| Record name | 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(2-aminobenzal)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(2-aminobenzal)ethylenediamine is typically synthesized through a condensation reaction between ethylenediamine and 2-aminobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

C2H4(NH2)2+2C7H7CHO→C16H18N4+2H2O

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Bis(2-aminobenzal)ethylenediamine follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.

Types of Reactions:

Oxidation: N,N’-Bis(2-aminobenzal)ethylenediamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the imine groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Formation of corresponding nitroso or nitro compounds.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted imines or amines.

Scientific Research Applications

N,N’-Bis(2-aminobenzal)ethylenediamine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.

Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and influence biochemical processes.

Medicine: Explored for its potential in drug development, particularly in designing metal-based drugs with specific therapeutic targets.

Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-aminobenzal)ethylenediamine primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The compound can also participate in redox reactions, where it can either donate or accept electrons, further modulating the behavior of the metal complexes it forms.

Comparison with Similar Compounds

Anticancer Properties

- N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives (e.g., bromo- and chloro-substituted analogs) exhibit concentration-dependent cytotoxicity in lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines.

- In contrast, this compound lacks reported cytotoxic data, suggesting that hydroxy or halogen substituents are critical for anticancer activity.

Antibacterial Activity

- N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine shows superior antibacterial effects against Staphylococcus aureus (Gram-positive) compared to unsubstituted analogs, highlighting the role of electron-donating groups (-O-CH₂-O-) in enhancing activity .

- The -NH₂ groups in this compound may offer different interaction mechanisms, though data on its antibacterial efficacy are currently lacking.

Physicochemical Properties

- Solubility: Hydroxy-substituted derivatives (e.g., Salen) are generally less water-soluble due to aromatic -OH groups, whereas amino-substituted variants may exhibit higher solubility in polar solvents.

- Thermal Stability: Salen derivatives are noted for high thermal/chemical stability, making them suitable for catalytic applications .

Toxicity Profiles

- This compound causes skin and eye irritation but lacks acute toxicity data .

Biological Activity

N,N'-Bis(2-aminobenzal)ethylenediamine (BAE) is a Schiff base compound synthesized from 2-aminobenzaldehyde and ethylenediamine. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The following sections provide a detailed overview of its biological activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a structure that features two 2-aminobenzaldehyde groups linked by an ethylenediamine moiety. This unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that BAE exhibits significant antimicrobial properties against various bacterial strains. A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing that it inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anticancer Activity

BAE has also been investigated for its anticancer potential. In vitro studies showed that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.

- Case Study : In a study involving MCF-7 cells, treatment with BAE at concentrations of 25 µM resulted in a 70% reduction in cell viability after 48 hours, compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells.

Antioxidant Activity

The antioxidant capacity of BAE was evaluated using DPPH radical scavenging assays. The compound demonstrated a concentration-dependent ability to scavenge free radicals, with an IC50 value of approximately 30 µg/mL.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 30 | 75 |

The biological activities of BAE can be attributed to its ability to form complexes with metal ions, which enhances its reactivity. Studies have shown that metal complexes of BAE exhibit improved biological activity compared to the free ligand. For instance, nickel and copper complexes demonstrated enhanced antimicrobial and anticancer properties due to their ability to generate ROS upon interaction with biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.